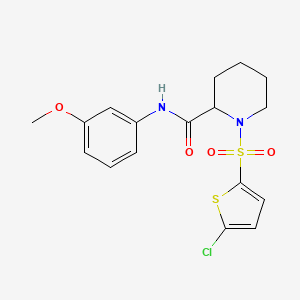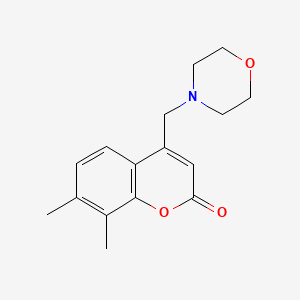
3-((1-(Benzofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1-(Benzofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, also known as BRL-15572, is a chemical compound that has been studied for its potential therapeutic applications in various medical fields. This compound belongs to the class of pyrazine carbonitriles and has been found to exhibit unique biochemical and physiological effects.
作用机制
3-((1-(Benzofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exerts its pharmacological effects by selectively blocking the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical regions of the brain. By blocking this receptor, this compound reduces the activity of the mesolimbic dopamine system, which is involved in reward processing and drug-seeking behavior. This mechanism of action makes this compound a potential therapeutic agent for the treatment of addiction and other psychiatric disorders.
Biochemical and Physiological Effects
This compound has been found to exhibit unique biochemical and physiological effects. It has been shown to selectively block the dopamine D3 receptor with high affinity and selectivity, while having little or no effect on other dopamine receptors. This compound has also been found to have a long half-life and good bioavailability, making it a potential candidate for oral administration.
实验室实验的优点和局限性
3-((1-(Benzofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several advantages for use in lab experiments. It has been extensively studied and characterized, and its mechanism of action is well understood. It has also been found to exhibit high selectivity and potency, making it a useful tool for studying the dopamine D3 receptor. However, this compound also has some limitations. It has been found to exhibit some off-target effects, and its use in vivo may be limited by its pharmacokinetic properties.
未来方向
There are several future directions for the study of 3-((1-(Benzofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile. One potential application is in the treatment of addiction and other psychiatric disorders. Further research is needed to determine the efficacy and safety of this compound in clinical trials. Another potential application is in the study of the dopamine D3 receptor and its role in various neurological and psychiatric disorders. This compound may also be useful as a tool for studying the pharmacology of the dopamine D3 receptor and for developing new drugs that target this receptor.
合成方法
The synthesis of 3-((1-(Benzofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves the reaction of benzofuran-2-carboxylic acid with piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate benzofuran-2-carbonyl-piperidine. This intermediate is then reacted with 3-hydroxy-2-pyrazinecarbonitrile in the presence of a base such as triethylamine to yield the final product, this compound.
科学研究应用
3-((1-(Benzofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has been extensively studied for its potential therapeutic applications in various medical fields. It has been found to exhibit potent and selective antagonism of the dopamine D3 receptor, a neurotransmitter receptor that has been implicated in various neurological and psychiatric disorders such as schizophrenia, addiction, and depression. This compound has been shown to reduce drug-seeking behavior in animal models of addiction and improve cognitive function in animal models of schizophrenia.
属性
IUPAC Name |
3-[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c20-11-15-18(22-8-7-21-15)25-14-5-3-9-23(12-14)19(24)17-10-13-4-1-2-6-16(13)26-17/h1-2,4,6-8,10,14H,3,5,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJNVBLCKLYYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3O2)OC4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate](/img/structure/B2790741.png)

![3-chloro-N-[(6-methoxypyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2790743.png)
![N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B2790745.png)

![2-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2790749.png)
![5-cyclopropyl-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2790750.png)
![(2E,4E)-4-(benzenesulfonyl)-5-{[4-(trifluoromethyl)phenyl]amino}penta-2,4-dienenitrile](/img/structure/B2790752.png)
![N-(2,4-dimethoxyphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2790753.png)
![3,6-Dichloro-2-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)pyridine](/img/structure/B2790754.png)
![1-(3,4-dimethoxyphenyl)-N-methyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2790755.png)

